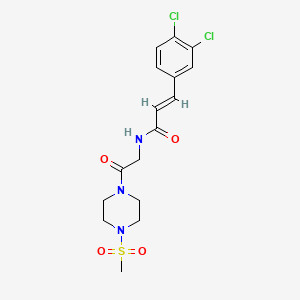
SR18662
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR18662 is a novel small-molecule compound that has shown significant potential in inhibiting the growth of colorectal cancer cells both in vitro and in vivo . It was developed through optimization efforts based on the structure of ML264, another small-molecule compound that inhibits Krüppel-like factor 5 (KLF5), a zinc finger transcription factor overexpressed in human colorectal cancer specimens .
Preparation Methods
The preparation of SR18662 involves high-throughput screening and optimization based on the structure of ML264 . The synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that enhance its inhibitory potency against colorectal cancer cells .
Chemical Reactions Analysis
SR18662 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its efficacy.
Scientific Research Applications
SR18662 has several scientific research applications, particularly in the field of cancer therapy:
Mechanism of Action
The exact molecular mechanism of action of SR18662 is still under investigation. it is believed to be a covalent and irreversible modifier of its target protein(s), likely acting upon an active-site cysteine residue in its native target(s) . This compound treatment reduces the expression of cyclins and components of the MAPK and WNT signaling pathways, leading to increased apoptosis and reduced proliferation of colorectal cancer cells .
Comparison with Similar Compounds
SR18662 is compared with other similar compounds, such as ML264 and SR15006 . While ML264 and SR15006 are also inhibitors of KLF5, this compound has shown improved efficacy in reducing the viability of multiple colorectal cancer cell lines . The unique properties of this compound, such as its ability to increase the number of apoptotic cells and reduce the expression of key signaling pathway components, make it a more potent inhibitor compared to its analogues .
Similar Compounds
- ML264
- SR15006
These compounds share structural similarities with this compound but differ in their inhibitory potency and efficacy against colorectal cancer cells .
Properties
Molecular Formula |
C16H19Cl2N3O4S |
|---|---|
Molecular Weight |
420.305 |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C16H19Cl2N3O4S/c1-26(24,25)21-8-6-20(7-9-21)16(23)11-19-15(22)5-3-12-2-4-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3,(H,19,22)/b5-3+ |
InChI Key |
WUJBXFXHDUVSFM-HWKANZROSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR18662; SR 18662; SR-18662 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















